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Compound of Interest

Compound Name: 4-tert-Butyl-1-ethynylcyclohexanol

Cat. No.: B12099903 Get Quote

For researchers, scientists, and drug development professionals, understanding the kinetic

nuances of reactions involving substituted alkynes is paramount for optimizing synthetic routes

and developing robust processes. This guide provides a comparative analysis of the kinetics of

three key reactions of terminal alkynes—hydration, hydrohalogenation, and reduction—with a

focus on providing a predictive framework for the reactivity of sterically demanding substrates

such as 4-tert-Butyl-1-ethynylcyclohexanol. While direct kinetic data for this specific

molecule is not readily available in the literature, this guide leverages data from analogous

systems to draw meaningful comparisons.

Comparative Kinetic Data
To facilitate a clear comparison, the following tables summarize quantitative kinetic data for

reactions of terminal alkynes. Given the absence of specific data for 4-tert-Butyl-1-
ethynylcyclohexanol, phenylacetylene is used as a primary reference compound due to the

availability of its kinetic data.

Table 1: Kinetic Data for the Acid-Catalyzed Hydration of Terminal Alkynes
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Alkyne
Catalyst/Condi
tions

Rate Constant
(k)

Apparent
Activation
Energy (Ea)

Reference

Phenylacetylene
HClO₄/H₂O,

25°C

2.9 x 10⁻⁷

M⁻¹s⁻¹ (kH+)
Not Reported [1]

1-Methoxy-2-

phenylethyne

HClO₄/H₂O,

25°C

8.8 x 10⁻²

M⁻¹s⁻¹ (kH+)
Not Reported [1][2]

1-Methylthio-2-

phenylethyne

HClO₄/H₂O,

25°C

1.2 x 10⁻³

M⁻¹s⁻¹ (kH+)
Not Reported [1][2]

Phenylacetylene

Sulfonated

Glucose-Derived

Carbon (Sglu),

120°C

3.34 x 10⁻² h⁻¹ 107.2 kJ mol⁻¹ [3][4]

Phenylacetylene

Sulfonated

Carbon

Nanotubes

(SCNT), 120°C

1.29 x 10⁻³ h⁻¹ 110.6 kJ mol⁻¹ [3][4]

kH+ refers to the hydronium ion catalytic coefficient.

Table 2: Kinetic Data for Catalytic Hydrogenation of an Alkyne

Substrate Catalyst
Rate Constant
(23°C)

Reaction Reference

Charge-tagged

alkyne

Wilkinson's

catalyst

(Rh(PPh₃)₃Cl)

k₁ ≈ 0.02 s⁻¹ Alkyne → Alkene [5]

Charge-tagged

alkyne

Wilkinson's

catalyst

(Rh(PPh₃)₃Cl)

k₂ ≈ 0.01 s⁻¹ Alkene → Alkane [5]
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Note: The rate constants for hydrogenation are from a numerical model of a specific system

and are presented for comparative purposes.

Discussion of Kinetic Trends and the Influence of
Structure
Hydration: The acid-catalyzed hydration of terminal alkynes to form methyl ketones is a well-

established reaction. The data in Table 1 indicates that the reaction rate is highly sensitive to

the electronic properties of the substituents. For instance, the electron-donating methoxy group

in 1-methoxy-2-phenylethyne dramatically accelerates the reaction compared to

phenylacetylene, as it stabilizes the vinyl cation intermediate formed during the rate-

determining proton transfer step.[1][2] For a sterically hindered substrate like 4-tert-Butyl-1-
ethynylcyclohexanol, the bulky tert-butyl group is not expected to significantly alter the

electronic environment of the alkyne. However, it may sterically hinder the approach of the

solvent and catalyst, potentially leading to a slower reaction rate compared to less hindered

alkynes.

Hydrohalogenation: The addition of hydrogen halides to terminal alkynes can yield vinyl halides

and, with excess reagent, geminal dihalides. Kinetic studies have suggested that this reaction

can proceed via a concerted termolecular mechanism, which avoids the formation of an

unstable vinyl cation. This mechanism is particularly relevant for substrates that might undergo

rearrangements. The bulky 4-tert-butylcyclohexyl group would likely disfavor a carbocationic

pathway and favor a concerted mechanism. The steric hindrance could also influence the

stereochemical outcome of the addition.

Reduction: The reduction of alkynes can lead to alkanes, cis-alkenes, or trans-alkenes

depending on the reagents used.

Catalytic Hydrogenation: Complete reduction to the corresponding alkane, 4-tert-Butyl-1-

ethylcyclohexanol, would be expected with catalysts like platinum or palladium on carbon.

The rate of hydrogenation can be influenced by steric hindrance around the triple bond,

which can affect the adsorption of the alkyne onto the catalyst surface.[6] It is plausible that

the bulky substituent on 4-tert-Butyl-1-ethynylcyclohexanol would lead to a slower

hydrogenation rate compared to a linear terminal alkyne.
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Partial Reduction to Cis-Alkenes: The use of a poisoned catalyst, such as Lindlar's catalyst,

allows for the stereoselective reduction to a cis-alkene. The steric bulk of the 4-tert-

butylcyclohexyl group is unlikely to prevent this reaction but may influence the overall rate.

Dissolving Metal Reduction to Trans-Alkenes: The reduction of internal alkynes with sodium

in liquid ammonia typically yields trans-alkenes.[7] However, for terminal alkynes like 4-tert-
Butyl-1-ethynylcyclohexanol, this reaction is often complicated by the deprotonation of the

acidic terminal proton by the strong base (amide anion) formed in the reaction, which would

prevent the reduction.[7]

Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are general protocols

for monitoring the kinetics of the discussed alkyne reactions.

1. General Protocol for Kinetic Analysis of Alkyne Hydration

Reaction Setup: A jacketed glass reactor equipped with a magnetic stirrer, temperature

probe, and ports for sampling is used to maintain a constant temperature.

Reagents: The alkyne substrate (e.g., 4-tert-Butyl-1-ethynylcyclohexanol), a suitable

solvent (e.g., aqueous solution with a co-solvent if needed for solubility), and the acid

catalyst (e.g., HClO₄ or H₂SO₄) are prepared at the desired concentrations.

Initiation: The reaction is typically initiated by adding the acid catalyst to the pre-thermostated

solution of the alkyne.

Monitoring: The progress of the reaction is monitored by periodically withdrawing aliquots

from the reaction mixture. The reaction in the aliquot is quenched (e.g., by neutralization with

a base).

Analysis: The concentration of the reactant and/or product in the quenched aliquots is

determined using an appropriate analytical technique such as:

Gas Chromatography (GC): Suitable for volatile compounds. An internal standard is used

for accurate quantification.
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High-Performance Liquid Chromatography (HPLC): Ideal for less volatile or thermally

sensitive compounds.

UV-Vis Spectrophotometry: Can be used if the reactant or product has a distinct

chromophore that changes absorbance during the reaction.

Data Analysis: The concentration data versus time is plotted to determine the reaction order

and calculate the rate constant. For pseudo-first-order conditions (e.g., with a large excess of

water), a plot of ln([Alkyne]) versus time will yield a straight line with a slope of -k.

2. Protocol for Monitoring Catalytic Hydrogenation

Reaction Setup: A high-pressure reactor (autoclave) equipped with a gas inlet, pressure

gauge, temperature control, and stirring mechanism is used.

Reagents: The alkyne, a suitable solvent, and the hydrogenation catalyst (e.g., Pd/C or

Lindlar's catalyst) are placed in the reactor.

Procedure: The reactor is sealed, purged with an inert gas (e.g., argon), and then

pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred

vigorously to ensure good mass transfer of hydrogen.

Monitoring: The reaction progress can be monitored by:

Hydrogen Uptake: Measuring the decrease in hydrogen pressure over time.

Sampling: Periodically taking samples from the reactor (if equipped for safe sampling

under pressure) and analyzing them by GC or HPLC.

Data Analysis: The rate of reaction can be determined from the rate of hydrogen

consumption or the change in reactant/product concentration over time.

Visualizations
Reaction Scheme for Hydration of 4-tert-Butyl-1-ethynylcyclohexanol
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Reactants Conditions
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Caption: Acid-catalyzed hydration of the alkyne to a ketone.

General Experimental Workflow for Kinetic Studies
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Caption: A typical workflow for a chemical kinetics experiment.

Simplified Mechanism for Acid-Catalyzed Alkyne Hydration
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Caption: Key steps in the acid-catalyzed hydration of an alkyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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